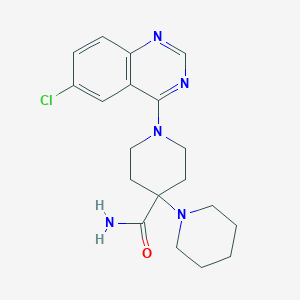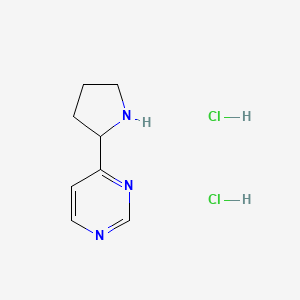![molecular formula C10H14O3 B2699347 Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one CAS No. 132435-30-4](/img/structure/B2699347.png)
Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one
Overview
Description
Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one, also known as spirooxindole, is a bicyclic spiro compound that has gained significant interest in the scientific community. It is an important building block for the synthesis of various natural products and biologically active compounds. Spirooxindole has been extensively studied for its potential applications in drug discovery, as it exhibits a wide range of biological activities.
Scientific Research Applications
1. Stereoselectivity in Chemical Reactions
Spiro compounds, including Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one derivatives, have been studied for their stereoselectivity in chemical reactions such as Diels-Alder reactions. For instance, a study investigated the facial (syn-anti) stereoselectivity in Diels-Alder reactions of spiro compounds, indicating no significant differences in facial stereoselectivity, which suggests uniform distance between addends at the transition state in these reactions (Burnell et al., 1984).
2. Synthesis and Structure of Spirocyclic Compounds
Spirocyclic compounds with a structure related to Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one have been synthesized for various applications. One study reported the efficient synthesis of 6‐oxa‐spiro[3.4]octan‐1‐one derivatives through reactions involving 3‐diazochroman‐4‐one and alkene, highlighting the special fused and spirocyclic oxygen-containing rigid skeleton structure of the products (Xiao et al., 2018).
3. Biosynthetic Hypotheses and Metabolites
In the field of biosynthesis, spiro compounds have been identified as metabolites and have been used to provide evidence for biosynthetic hypotheses. For example, a study on Pestalotiopsis fici isolated metabolites with spiroketal skeletons, which were believed to be derived from a biosynthetic pathway involving diversified Diels-Alder reaction cascades. This research contributed to the understanding of natural product biosynthesis and the structural diversity of metabolites (Liu et al., 2013).
4. Chemical Reactivity and Molecular Structure Analysis
The reactivity and molecular structure of spiro compounds have been subjects of extensive research. Studies have delved into the synthesis and chemical properties of these compounds, examining aspects such as cationic rearrangements, epoxidation, and ring opening. These investigations shed light on the structural and reactive nuances of spiro compounds, contributing to the broader understanding of their chemistry (Marchand et al., 1998).
properties
IUPAC Name |
spiro[1,3-dioxolane-2,5'-bicyclo[2.2.2]octane]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-9-5-8-2-1-7(9)6-10(8)12-3-4-13-10/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEHPXBPMYLKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(C1CC2=O)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699264.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699266.png)



![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699276.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B2699277.png)




![N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)amino]acetamide](/img/structure/B2699286.png)
![2-(3-butyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2699287.png)